molecular formula C10H16N2 B13009764 1-(6-Isopropylpyridin-3-yl)ethanamine

1-(6-Isopropylpyridin-3-yl)ethanamine

Cat. No.: B13009764
M. Wt: 164.25 g/mol
InChI Key: IHUOALLWEJEHQM-UHFFFAOYSA-N
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Description

1-(6-Isopropylpyridin-3-yl)ethanamine is a chemical compound of interest in pharmaceutical and life sciences research. As a pyridine derivative featuring an isopropyl substituent and an ethanamine side chain, it serves as a valuable building block (synthon) for the synthesis of more complex molecules . Compounds with similar pyridine-ethylamine scaffolds are frequently investigated in medicinal chemistry for their potential biological activities. For instance, structurally related molecules have been explored as modulators of various biological targets, such as the thyroid hormone receptor . The isopropyl group on the pyridine ring is a common feature in drug discovery, often employed to fine-tune the compound's metabolic stability and binding affinity to biological targets . Researchers utilize this compound in the design and development of novel therapeutic agents. This product is provided as a research chemical. It is intended for use in laboratory and research applications only. For Research Use Only. This product is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind. Please note that specific analytical data (such as HPLC, NMR, and MS spectra) for this compound should be confirmed by the purchasing researcher upon receipt. Proper safety data should be consulted before handling.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

1-(6-propan-2-ylpyridin-3-yl)ethanamine

InChI

InChI=1S/C10H16N2/c1-7(2)10-5-4-9(6-12-10)8(3)11/h4-8H,11H2,1-3H3

InChI Key

IHUOALLWEJEHQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(C=C1)C(C)N

Origin of Product

United States

Preparation Methods

Halogenation and Coupling Reactions

A common approach starts with a 6-substituted pyridine derivative, such as 6-isopropylpyridin-3-yl halide or triflate, which undergoes coupling with an appropriate ethanone or ethanamine precursor.

  • Halogenation : The pyridine ring is halogenated at the 3-position using halogenating agents (e.g., acetyl chloride, acetyl bromide) to form reactive intermediates suitable for further transformations.
  • Coupling : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Stille couplings) are employed to attach the ethanone or ethanamine moiety. Catalysts such as Pd(OAc)2 with phosphine ligands (e.g., Xantphos) are preferred for high yields and selectivity.

Arndt-Eistert Homologation

The Arndt-Eistert reaction is used to elongate the carbon chain by one carbon atom, converting carboxylic acid derivatives into diazoketones, which then react with alcohols to form esters or amides.

  • The process involves reacting an acid halide or active ester with diazomethane or trimethylsilyldiazomethane to form a diazoketone intermediate.
  • This intermediate is then reacted with an alcohol in the presence of a silver salt and a tertiary amine to yield the homologated product.

Reduction to Ethanamine

The final step typically involves reduction of a ketone or amide intermediate to the ethanamine.

  • Reducing agents such as sodium borohydride, sodium cyanoborohydride, or lithium aluminum hydride are used.
  • The reaction is carried out in solvents like methanol, ethanol, or tetrahydrofuran, often at temperatures ranging from room temperature to reflux conditions.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Range Reaction Time Notes
Halogenation Acetyl chloride, acetyl bromide, or acid anhydrides 0 to 50 °C 10 min to 15 hours Use of symmetric acid anhydrides preferred; acetic anhydride particularly favored
Diazoketone Formation Diazomethane or trimethylsilyldiazomethane -35 to 30 °C 1 to 12 hours Ether solvents like THF and acetonitrile preferred; reaction monitored for completion
Arndt-Eistert Reaction Alcohol, silver salt, tertiary amine ~50 °C 15 minutes to several hours Silver benzoate and triethylamine commonly used; reaction mixture cooled post-reaction
Reduction to Ethanamine Sodium borohydride or similar reducing agents Room temperature to reflux 1 to 24 hours Acetic acid and THF solvent mixture preferred; molar excess of reducing agent used

Research Findings and Optimization

  • The use of acetic anhydride in halogenation steps improves yield and selectivity due to its symmetric nature and reactivity.
  • Combining tetrahydrofuran and acetonitrile as solvents enhances solubility and reaction rates during diazoketone formation.
  • The Arndt-Eistert reaction is efficient for chain elongation, with silver salts like silver benzoate catalyzing the reaction effectively at moderate temperatures.
  • Reduction steps favor sodium borohydride for safety and selectivity, with reaction times optimized between 3 to 12 hours to maximize yield.
  • Palladium-catalyzed coupling reactions using Pd(OAc)2 and ligands such as Xantphos provide high yields (>90%) and avoid hazardous reagents like tungsten catalysts.
  • Avoidance of hazardous oxidants (e.g., hydrogen peroxide) in the synthesis is achieved by using sulfonate intermediates already in the desired oxidation state.

Summary Table of Key Preparation Methods

Method Key Reagents/Intermediates Advantages Limitations/Notes
Halogenation + Coupling Acid anhydrides, halogenating agents, Pd catalysts High selectivity, scalable Requires careful temperature control
Arndt-Eistert Homologation Diazomethane, silver salts, tertiary amines Efficient chain elongation Sensitive to moisture, requires inert atmosphere
Reduction to Ethanamine Sodium borohydride, alcohol solvents Mild conditions, good yields Excess reducing agent needed
Pd-Catalyzed Cross-Coupling Pd(OAc)2, Xantphos, bases (e.g., piperidine) High yield, avoids hazardous oxidants Catalyst cost and ligand optimization needed

Chemical Reactions Analysis

Types of Reactions

1-(6-Isopropylpyridin-3-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

1-(6-Isopropylpyridin-3-yl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Isopropylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of 1-(6-Isopropylpyridin-3-yl)ethanamine include derivatives with modifications to the pyridine ring’s substituents. The table below summarizes critical differences:

Compound Name Molecular Formula Molecular Weight Substituents (Pyridine Position) Key Features/Applications
This compound C₁₀H₁₆N₂ 164.25 g/mol 6: Isopropyl; 3: Ethanamine Lipophilic; potential ligand/pharmaceutical intermediate
1-(6-(Azepan-1-yl)pyridin-3-yl)ethanamine C₁₃H₂₁N₃ 219.33 g/mol 6: Azepan (7-membered ring); 3: Ethanamine Increased steric bulk; possible enhanced receptor binding
(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine C₉H₁₃BrN₂ 245.12 g/mol 6: Bromo; 3: Isopropyl-methylamine Bromine enhances electronegativity; higher molecular weight
1-(6-(Oxetan-3-yloxy)pyridin-3-yl)ethanamine C₁₀H₁₄N₂O 178.23 g/mol 6: Oxetan-3-yloxy; 3: Ethanamine Polar substituent; improved solubility
1-(1H-Indol-3-yl)ethanamine C₁₀H₁₂N₂ 160.22 g/mol Indole ring; 3: Ethanamine Antimicrobial activity (NorA efflux pump inhibition)
Key Findings:
  • Electronic Effects : Bromine in (6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine increases electron-withdrawing effects, which may influence reactivity in substitution reactions compared to the electron-donating isopropyl group .
  • Solubility : The oxetan-3-yloxy group in 1-(6-(Oxetan-3-yloxy)pyridin-3-yl)ethanamine enhances polarity, likely improving aqueous solubility relative to the isopropyl analog .

ADMET and Physicochemical Properties

  • Lipophilicity : The isopropyl group in the target compound may favor blood-brain barrier penetration, whereas polar substituents (e.g., oxetan-3-yloxy) could reduce CNS activity .
  • Metabolic Stability : Brominated analogs may exhibit slower metabolic degradation due to halogen resistance to enzymatic cleavage .

Biological Activity

1-(6-Isopropylpyridin-3-yl)ethanamine, also known as 6-isopropyl-3-pyridinyl ethanamine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H16NC_{11}H_{16}N, with a molecular weight of approximately 164.25 g/mol. The compound features a pyridine ring substituted with an isopropyl group at the 6-position and an ethanamine side chain.

Research indicates that this compound may interact with various neurotransmitter receptors and enzymes, suggesting potential implications in neuropharmacology. Its structural similarity to neurotransmitters allows for possible binding to receptors involved in mood regulation and cognitive function.

Key Mechanisms:

  • Receptor Interaction: Potential binding to serotonin and dopamine receptors.
  • Enzyme Modulation: Inhibition or activation of enzymes related to neurotransmitter synthesis and degradation.

Neuropharmacological Effects

Studies have shown that compounds similar to this compound exhibit significant neuropharmacological effects. For instance, they may influence behaviors related to anxiety and depression through modulation of serotonergic pathways.

Table 1: Summary of Neuropharmacological Effects

Study ReferenceEffect ObservedMethodology
Decreased anxiety-like behavior in rodent modelsBehavioral assays
Enhanced cognitive functionMorris water maze test
Altered dopamine levels in the brainNeurotransmitter assay

Antimicrobial Activity

Preliminary investigations have suggested that related compounds may possess antimicrobial properties. While specific data on this compound is limited, its structural analogs have shown efficacy against various bacterial strains.

Table 2: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
2-(5-Chloro-4-(trifluoromethyl)pyridin-2-YL)ethanamineEscherichia coli16 µg/mL

Case Study 1: Neuropharmacological Assessment

A study investigated the effects of a related compound on anxiety-like behavior in mice. The compound was administered at varying doses, and behavioral assays indicated a significant reduction in anxiety-like behavior compared to controls. The results suggest that the compound may enhance serotonergic activity.

Case Study 2: Antimicrobial Screening

In a screening assay for antimicrobial activity, several derivatives of pyridine-based compounds were tested against clinical isolates of bacteria. The study found that certain analogs exhibited potent activity against resistant strains, highlighting the potential for further development into therapeutic agents.

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